molecular formula C7H6BrN3 B13905232 4-Bromopyrazolo[1,5-a]pyridin-5-amine

4-Bromopyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B13905232
M. Wt: 212.05 g/mol
InChI Key: ARNMTQVDRRTERL-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a bromine atom at the 4-position and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with brominated pyridine derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrazolo[1,5-a]pyridines.

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

Scientific Research Applications

4-Bromopyrazolo[1,5-a]pyridin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the associated biological pathway .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    6-Bromopyrazolo[1,5-a]pyridin-3-amine: Similar but with the bromine atom at a different position.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A more complex derivative with additional nitro groups

Uniqueness

4-Bromopyrazolo[1,5-a]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMTQVDRRTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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